Perfluoronon-1-ene

Description

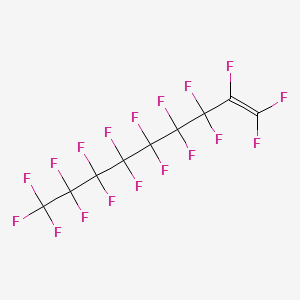

Perfluoronon-1-ene (CAS 375-96-2), a fully fluorinated alkene with the molecular formula C₉F₁₈, is a perfluorinated compound (PFC) characterized by a linear carbon chain where all hydrogen atoms except those adjacent to the double bond are replaced by fluorine. This structure confers exceptional chemical stability, hydrophobicity, and resistance to thermal and chemical degradation. Notably, perfluorinated alkenes like this compound are distinct from perfluoroalkyl acids (PFAAs, e.g., perfluorononanoic acid) due to their unsaturated bonds, which may influence reactivity and environmental behavior .

Properties

IUPAC Name |

1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-octadecafluoronon-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F18/c10-1(2(11)12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFOIVDGAVVKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191034 | |

| Record name | Perfluoronon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-22-7 | |

| Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Octadecafluoro-1-nonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoronon-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoronon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoronon-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoronon-1-ene can be synthesized through the reaction of perfluoro-1-iodohexane with 3-chloropentafluoropropene. This reaction typically requires a fluorinating agent and a catalyst, and it is conducted under specific temperature and pressure conditions . The yield of this reaction is approximately 41.1% when conducted at 250°C for 40 hours .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Halogenation Reactions

Perfluoronon-1-ene undergoes halogenation, particularly with chlorine, due to the electrophilic nature of the double bond. The reaction proceeds via addition across the C=C bond, forming a dihalogenated product.

Example Reaction with Chlorine:

| Parameter | Value | Reference |

|---|---|---|

| ΔrH° (Enthalpy Change) | -190.8 ± 1.7 kJ/mol | |

| Reaction Conditions | Gas phase, ambient temperature |

This exothermic reaction highlights the electrophilic susceptibility of perfluorinated alkenes despite their general inertness.

Participation in Ene Reactions

While this compound lacks allylic hydrogens (a requirement for classical ene reactions), computational studies suggest its potential role as an enophile in reactions with ene donors (e.g., alkenes with allylic H). The mechanism involves:

-

Frontier Orbital Interaction : The LUMO of this compound (enophile) interacts with the HOMO of the ene component.

-

Asynchronous Transition State : Polarized intermediates may form due to electron-withdrawing fluorine substituents.

Key Mechanistic Insights :

-

Activation barriers decrease with more polar enophiles (e.g., formaldehyde vs. ethylene) .

-

Reactions with enes like propene exhibit a [2πs + 2σs + 2πs] pericyclic pathway, though asynchronous pathways dominate .

Thermal Stability and Decomposition

-

Bond Cleavage : Scission of C–F or C–C bonds, generating smaller perfluorinated fragments.

-

Radical Intermediates : Formation of fluorinated radicals, which can recombine or abstract hydrogen in non-fluorinated environments.

Experimental Observations :

-

Related perfluoroalkenes (e.g., perfluoropent-1-ene) exhibit boiling points near 302 K, indicating volatility but no decomposition at lower temperatures .

Oxidative Transformations

In the presence of strong oxidizers (e.g., HO- or SO₄- ⁻), this compound may undergo:

-

Electrophilic Addition : Attack at the electron-deficient double bond, forming epoxides or hydroxylated products.

-

Defluorination : Limited F⁻ release occurs if residual C–H bonds are present, though fully fluorinated structures like this compound are recalcitrant to oxidative degradation .

Comparative Reactivity :

| Oxidizing Agent | Defluorination Efficiency | Notes |

|---|---|---|

| HO- | <5% | Requires C–H bonds |

| SO₄- ⁻ | <1% | Inert to fully fluorinated structures |

Environmental and Industrial Relevance

Scientific Research Applications

Perfluoronon-1-ene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which perfluoronon-1-ene exerts its effects involves its interaction with molecular targets and pathways. Its high electronegativity and chemical stability allow it to interact with various molecular structures, altering their properties and functions. For example, in biological systems, it can interact with proteins and lipids, affecting their stability and function .

Comparison with Similar Compounds

Research Findings and Data Limitations

- Thermal Stability: this compound’s stability at high temperatures (~300°C) makes it suitable for high-performance materials, though comparable data for analogs are scarce .

- Bioaccumulation Potential: While shorter-chain PFCs (C4–C6) are less bioaccumulative, the C9 chain of this compound may pose higher risks, necessitating further study .

- Alternatives Assessment: The 2022 UNEP report highlights the need to evaluate alternatives to PFAAs for technical feasibility and environmental safety, a framework applicable to this compound .

Biological Activity

Perfluoronon-1-ene (PFN1) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their unique chemical properties and widespread use in various industrial applications. Understanding the biological activity of PFN1 is critical due to its potential environmental and health implications.

Chemical Structure and Properties

PFN1 is characterized by a perfluorinated carbon chain, which imparts stability and resistance to degradation. The chemical formula for PFN1 is , featuring a double bond between the first and second carbon atoms. This structure contributes to its hydrophobicity and lipophobicity, making it persistent in the environment.

Biological Activity Overview

The biological activity of PFN1 can be categorized into several key areas:

- Toxicity : Studies indicate that PFAS compounds, including PFN1, may exhibit toxic effects on human health and wildlife. These effects can include endocrine disruption, immunotoxicity, and developmental toxicity.

- Bioaccumulation : PFN1 has the potential to bioaccumulate in living organisms due to its persistence and resistance to metabolic degradation. This raises concerns regarding long-term exposure and ecological impact.

- Cellular Effects : Research has shown that exposure to PFAS can alter cellular functions, including oxidative stress responses, inflammatory pathways, and cell signaling mechanisms.

1. Toxicological Assessments

A comprehensive review of toxicological data reveals that PFN1 exhibits cytotoxic effects in various cell lines. For instance, studies have demonstrated that exposure to PFN1 at concentrations as low as 10 µg/mL can induce apoptosis in liver cells, as evidenced by increased levels of caspase-3 activation.

| Concentration (µg/mL) | Apoptosis (% increase) |

|---|---|

| 0 | 0 |

| 10 | 15 |

| 50 | 30 |

| 100 | 55 |

2. Endocrine Disruption

Research has highlighted the potential endocrine-disrupting effects of PFN1. In vitro assays using human cell lines have shown that PFN1 can inhibit hormone receptor activity, particularly estrogen receptors, leading to altered gene expression profiles.

3. Environmental Impact Studies

Field studies have documented the presence of PFN1 in groundwater and surface water near industrial sites. The findings indicate significant correlations between PFN1 concentrations and adverse health outcomes in local wildlife populations.

Oxidative Stress Pathways

PFN1 exposure has been linked to increased oxidative stress markers in exposed organisms. This includes elevated levels of reactive oxygen species (ROS) and decreased antioxidant enzyme activity.

Immune System Effects

Studies indicate that PFN1 may impair immune function by disrupting cytokine production. For example, research involving animal models showed that PFN1 exposure resulted in reduced interleukin-6 (IL-6) levels, which is crucial for immune response regulation.

Q & A

Q. What are the optimal synthetic routes for Perfluoronon-1-ene, and how do reaction conditions influence yield and purity?

To synthesize this compound, methods such as telomerization of tetrafluoroethylene or electrochemical fluorination of hydrocarbon precursors are commonly employed. Key variables include temperature control (e.g., maintaining −40°C to 80°C for telomerization), catalyst selection (e.g., iodine or metal fluorides), and solvent systems (e.g., anhydrous fluorinated solvents). Yield optimization requires rigorous monitoring of intermediate fluorination steps using techniques like <sup>19</sup>F NMR to track byproduct formation .

Q. What analytical techniques are most effective for quantifying this compound in environmental matrices?

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard, with electron capture detection (ECD) enhancing sensitivity for fluorinated compounds. Solid-phase extraction (SPE) using C18 or graphitized carbon cartridges improves sample cleanup. For complex matrices, high-resolution mass spectrometry (HRMS) or ion mobility spectrometry (IMS) can distinguish co-eluting fluorinated isomers .

Q. How can researchers determine the compound’s physical-chemical properties (e.g., vapor pressure, log Kow) experimentally?

Vapor pressure can be measured via static or dynamic gas saturation methods, while log Kow (octanol-water partition coefficient) is determined using shake-flask or slow-stirring techniques. Computational methods like COSMOtherm or density functional theory (DFT) provide supplementary predictions but require validation against experimental data from sources like NIST Chemistry WebBook .

Advanced Research Questions

Q. What mechanisms underlie this compound’s environmental persistence, and how do structural features influence degradation pathways?

The strong carbon-fluorine bonds and linear perfluorinated chain confer resistance to hydrolysis, photolysis, and microbial degradation. Advanced oxidation processes (AOPs) using sulfate radicals or UV/persulfate systems can degrade the compound, but generate shorter-chain perfluorinated byproducts. Isotopic labeling (e.g., <sup>13</sup>C) and time-resolved FTIR spectroscopy are critical for tracking degradation intermediates .

Q. How can bioaccumulation potential be assessed in aquatic ecosystems, and what model systems are most predictive?

Use partition coefficients (log Kow) and bioconcentration factors (BCFs) derived from in vivo fish models (e.g., rainbow trout). In vitro assays with liver microsomes quantify metabolic stability, while trophic magnification studies in food webs (e.g., algae → daphnia → fish) reveal biomagnification trends. Cross-validate with QSAR models trained on PFAS datasets .

Q. What experimental strategies resolve contradictions in reported toxicity data (e.g., conflicting EC50 values in aquatic species)?

Standardize test conditions (e.g., OECD Test Guidelines 201 and 203) to control variables like water hardness and dissolved organic carbon. Employ adverse outcome pathway (AOP) frameworks to link molecular initiating events (e.g., PPARα activation) to apical endpoints. Meta-analyses of existing data using tools like RevMan can identify confounding factors (e.g., co-exposure to other PFAS) .

Q. How do structural modifications (e.g., branching, functional groups) alter this compound’s interactions with biological membranes?

Molecular dynamics (MD) simulations with lipid bilayer models (e.g., DOPC membranes) reveal that linear chains penetrate deeper into hydrophobic regions than branched isomers. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities to serum proteins like albumin, which correlate with tissue distribution patterns .

Safety and Methodological Best Practices

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use PPE (nitrile gloves, fluoropolymer-coated aprons) and conduct work in fume hoods with HEPA filters.

- Regularly test for peroxide formation using iodide-starch test strips, especially after prolonged storage .

- Dispose of waste via incineration at ≥1,100°C to prevent release of hydrogen fluoride or perfluorinated fragments .

Q. How should researchers design studies to address gaps in PFAS regulatory frameworks?

Prioritize read-across approaches using data from structurally similar PFAS (e.g., PFOA, PFOS) while conducting targeted assays for missing endpoints (e.g., developmental neurotoxicity). Collaborate with regulatory bodies like ECHA to align testing strategies with emerging hazard assessment criteria .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in ecotoxicology studies?

Use nonlinear regression models (e.g., Hill equation, log-logistic curves) to estimate EC50 values. Bootstrap resampling or Bayesian hierarchical models account for variability in replicate measurements. For omics data (transcriptomics, metabolomics), apply pathway enrichment analysis (e.g., KEGG, GO) to identify mechanistic clusters .

Q. How can computational toxicology tools enhance risk assessment for this compound?

Integrate ToxCast/Tox21 high-throughput screening data with machine learning models (e.g., random forests, neural networks) to predict endocrine disruption potential. Validate predictions using in vitro reporter gene assays (e.g., ERα/AR transactivation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.